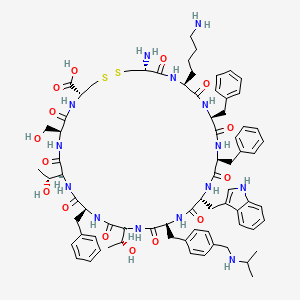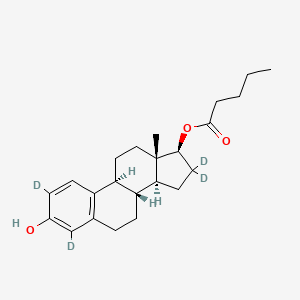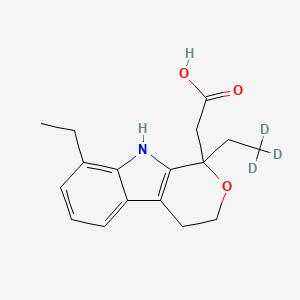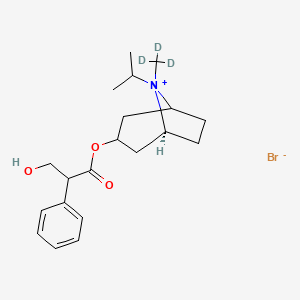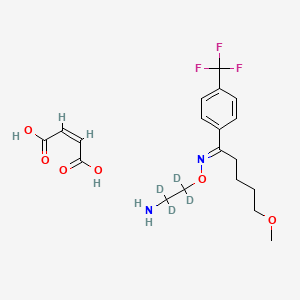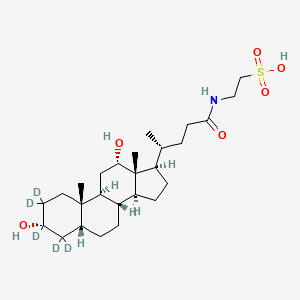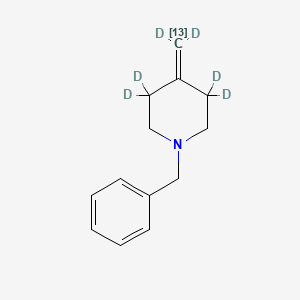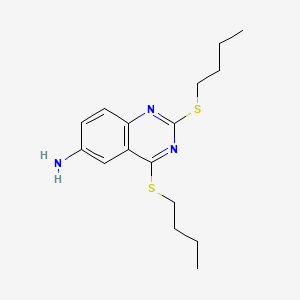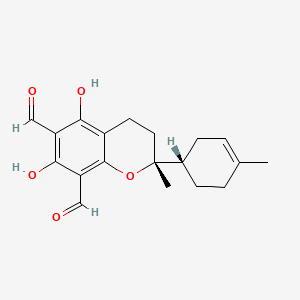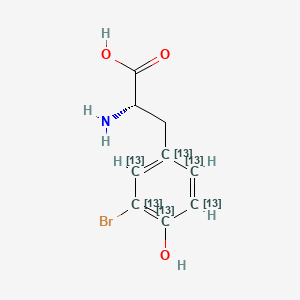
(2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid is a complex organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a labeled carbon ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid typically involves multiple steps, including the introduction of the bromine atom and the hydroxyl group to the carbon ring. One common method involves the bromination of a precursor compound followed by hydroxylation under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and by-products. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amino group may yield an amino derivative.
科学的研究の応用
Chemistry
In chemistry, (2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential role in biochemical pathways. Its labeled carbon atoms make it useful in tracing metabolic processes and understanding enzyme mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as a precursor to bioactive compounds or serve as a model compound in drug development studies.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid involves its interaction with specific molecular targets. The bromine and hydroxyl groups may participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The labeled carbon atoms allow for detailed studies of its binding and metabolic pathways.
類似化合物との比較
Similar Compounds
(2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid: Similar structure but with a fluorine atom instead of bromine.
(2S)-2-amino-3-(3-iodo-4-hydroxyphenyl)propanoic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom and the labeled carbon ring in (2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid makes it unique compared to its analogs. These features provide distinct chemical reactivity and allow for specific applications in research and industry.
特性
分子式 |
C9H10BrNO3 |
|---|---|
分子量 |
266.04 g/mol |
IUPAC名 |
(2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1/i1+1,2+1,3+1,5+1,6+1,8+1 |
InChIキー |
HGWOSUKIFQMEIF-DXQQUZLMSA-N |
異性体SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1C[C@@H](C(=O)O)N)Br)O |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


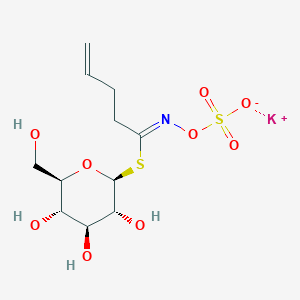
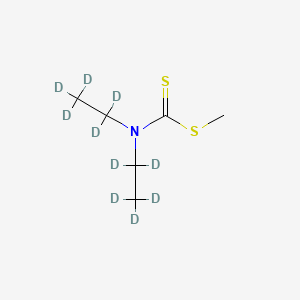
![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)
